1-(1,3-benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with appropriate aldehydes and hydrazine derivatives under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps, often facilitated by catalysts such as piperidine or acidic conditions . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
5-(Benzothiazol-2-yl)-1-(4-substituted phenyl)-1H-pyrazoles: These compounds have similar structural features but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15N3OS |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-benzyl-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N3OS/c1-12-14(11-13-7-3-2-4-8-13)17(22)21(20-12)18-19-15-9-5-6-10-16(15)23-18/h2-10,20H,11H2,1H3 |
InChI Key |
BIJJDXGODPFXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.